molecular formula C8H12N2O4 B1376539 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1376269-03-2

3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B1376539
CAS No.: 1376269-03-2
M. Wt: 200.19 g/mol
InChI Key: HYBUIASIUHVEPO-UHFFFAOYSA-N
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Description

3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of oxadiazoles . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure.

Chemical Reactions Analysis

3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

3-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-5(13-2)8-9-6(14-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBUIASIUHVEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376269-03-2
Record name 3-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 5
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 6
3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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